7-{4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C21H22N6O4S and its molecular weight is 454.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Bactericide Potential
A study by Du et al. (2017) explores the synthesis of novel quinazolin-4-one derivatives, including compounds structurally similar to 7-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one. These compounds demonstrated potent inhibition activities against phytopathogenic bacteria, suggesting their potential as effective agricultural bactericides (Du et al., 2017).
Anti-Inflammatory Properties
Bruni et al. (1993) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives, which included structural analogs of the compound . These compounds exhibited various anti-inflammatory activities, possibly due to their ability to inhibit leukotrienes and prostaglandin biosynthesis (Bruni et al., 1993).
Antagonist Activities
Research by Lenzi et al. (2009) on 2-phenylpyrazolo[4,3-d]pyrimidin-7-one derivatives, closely related to the queried compound, revealed high potency as human A3 adenosine receptor antagonists. This suggests potential application in therapies targeting adenosine receptors (Lenzi et al., 2009).
Potential for Antimicrobial Activity
Several studies have synthesized compounds structurally similar to 7-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one and evaluated them for antimicrobial activity. The compounds synthesized by Kurasawa et al. (1990) and Abdelhamid et al. (2005) showed promise in this area, suggesting similar potential for the compound (Kurasawa et al., 1990); (Abdelhamid et al., 2005).
Pharmacological Activity
Research into pyrazolo[1,5-a]pyrimidin-7-ones, such as that by Auzzi et al. (1983), has demonstrated the potential for such compounds in pharmacological applications, specifically as nonsteroidal anti-inflammatory drugs without ulcerogenic activity. This points to a similar potential for the queried compound in therapeutic applications (Auzzi et al., 1983).
Wirkmechanismus
Target of Action
SMR000030926, also known as the Secretion Modification Region (SMR) peptide, primarily targets the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in the folding and unfolding of other proteins, and is involved in the formation of biofilms by bacteria such as Staphylococcus aureus .
Mode of Action
The SMR peptide interacts with DnaK, inhibiting its function and thereby disrupting the formation of biofilms . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them highly resistant to antibiotics . By targeting DnaK, the SMR peptide can prevent the formation of these biofilms, reducing the bacteria’s resistance to treatment .
Biochemical Pathways
It is known that dnak, the target of the smr peptide, is involved in the heat shock response, a cellular defense mechanism against stress conditions . By inhibiting DnaK, the SMR peptide may disrupt this response, affecting the bacteria’s ability to survive under stress conditions .
Result of Action
The primary result of the SMR peptide’s action is the inhibition of biofilm formation by Staphylococcus aureus . This can potentially enhance the effectiveness of antibiotic treatments, as biofilms are a major contributor to antibiotic resistance .
Eigenschaften
IUPAC Name |
7-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4S/c28-18(25-7-9-26(10-8-25)20-22-4-2-5-23-20)3-1-6-27-19(29)14-11-16-17(31-13-30-16)12-15(14)24-21(27)32/h2,4-5,11-12H,1,3,6-10,13H2,(H,24,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKXNQXSPSYIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.